Tetrahydroxyflavanone Tetrahydroxyflavanone Dihydrofisetin is a natural product found in Solanum pseudocapsicum, Acacia kettlewelliae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 101849-13-2
VCID: VC17947994
InChI: InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H
SMILES:
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

Tetrahydroxyflavanone

CAS No.: 101849-13-2

Cat. No.: VC17947994

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydroxyflavanone - 101849-13-2

Specification

CAS No. 101849-13-2
Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H
Standard InChI Key FNUPUYFWZXZMIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O

Introduction

Isomer NameMolecular FormulaMolecular Weight (g/mol)Hydroxyl Positions
5,7,3',5'-TetrahydroxyflavanoneC15H12O6288.255, 7, 3', 5'
6,7,3',4'-TetrahydroxyflavoneC15H10O6286.246, 7, 3', 4'

Data derived from PubChem and ThermoFisher Chemicals .

Biosynthetic Pathways

In plants, tetrahydroxyflavanones are synthesized via the phenylpropanoid pathway. Chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, which is subsequently isomerized to naringenin (a flavanone). Hydroxylation at specific positions by cytochrome P450 enzymes yields tetrahydroxyflavanones. For example, 5,7,3',5'-tetrahydroxyflavanone is produced through hydroxylation of naringenin at the 3' and 5' positions .

Natural Occurrence and Synthesis

Plant Sources

Tetrahydroxyflavanones are abundant in medicinal and dietary plants:

  • Cyperus teneriffae: A traditional herb containing 5,7,3',5'-tetrahydroxyflavanone .

  • Broussonetia papyrifera: The paper mulberry tree yields this compound in its root bark .

  • Citrus species: Oranges and lemons accumulate 6,7,3',4'-tetrahydroxyflavone, a flavone analog.

Synthetic Methods

Chemical synthesis enables large-scale production. A common route involves cyclization of chalcone intermediates (e.g., 2',4',6'-trihydroxychalcone) using Lewis acids like boron trifluoride. Yields exceeding 70% have been reported under optimized conditions. Green extraction methods, such as deep eutectic solvents (e.g., choline chloride-xylose mixtures), have achieved 89% recovery from Camellia sinensis seeds .

Pharmacological Activities

Antioxidant Mechanisms

Tetrahydroxyflavanones scavenge reactive oxygen species (ROS) via hydrogen atom transfer. In vitro assays demonstrate IC50 values of 12.3 μM against DPPH radicals, outperforming ascorbic acid (IC50 = 18.9 μM) . They also inhibit lipid peroxidation by 78% at 50 μM concentrations, preserving membrane integrity in keratinocytes .

Anti-Inflammatory Effects

In murine macrophages, 5,7,3',5'-tetrahydroxyflavanone suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 62% and 58%, respectively. This activity correlates with the inhibition of IκB kinase, a key regulator of inflammation.

Dermatoprotective Applications

Topical application of 3,4',5,7-tetrahydroxyflavone (10 μM) reduced squalene monohydroperoxide-induced skin wrinkles in SKH1 mice by 41% after four weeks . Histological analysis revealed enhanced collagen deposition and epidermal thickness, suggesting anti-aging potential.

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